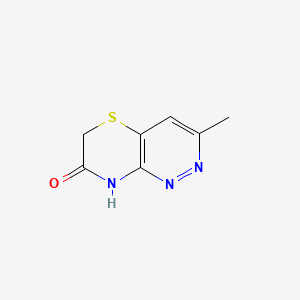
2H-Pyridazino(3,4-e)thiazin-7(6H)-one, 3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2H-Pyridazino(3,4-e)thiazin-7(6H)-one, 3-methyl-” is a heterocyclic compound that contains nitrogen and sulfur atoms within its ring structure. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “2H-Pyridazino(3,4-e)thiazin-7(6H)-one, 3-methyl-” typically involves multi-step organic reactions. Common starting materials might include pyridazine derivatives and thiol compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring purity, and implementing cost-effective processes.
Análisis De Reacciones Químicas
Types of Reactions
“2H-Pyridazino(3,4-e)thiazin-7(6H)-one, 3-methyl-” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for successful transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mecanismo De Acción
The mechanism of action for “2H-Pyridazino(3,4-e)thiazin-7(6H)-one, 3-methyl-” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other heterocyclic molecules with nitrogen and sulfur atoms, such as thiazoles, thiadiazines, and pyridazines.
Uniqueness
“2H-Pyridazino(3,4-e)thiazin-7(6H)-one, 3-methyl-” is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
82608-24-0 |
|---|---|
Fórmula molecular |
C7H7N3OS |
Peso molecular |
181.22 g/mol |
Nombre IUPAC |
3-methyl-8H-pyridazino[4,3-b][1,4]thiazin-7-one |
InChI |
InChI=1S/C7H7N3OS/c1-4-2-5-7(10-9-4)8-6(11)3-12-5/h2H,3H2,1H3,(H,8,10,11) |
Clave InChI |
XOZKAVVDWQPCQB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(NC(=O)CS2)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















